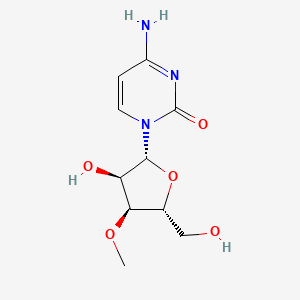

3'-O-Methylcytidine

Descripción general

Descripción

3’-O-Methylcytidine is a cytidine analog . Cytidine analogs have a mechanism of inhibiting DNA methyltransferases and have potential anti-metabolic and anti-tumor activities .

Synthesis Analysis

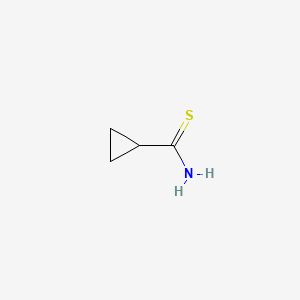

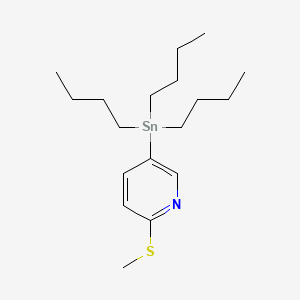

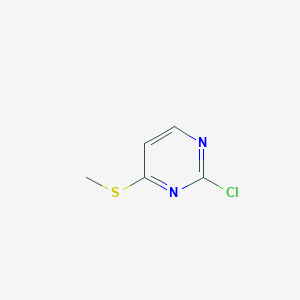

The chemical synthesis of 3’-O-Methylcytidine relies on RNA solid-phase synthesis using phosphoramidite building blocks . A facile synthetic path towards N4-acetylated 2’-O-TBDMS- and 2’-O-TOM 3’-O-Methylcytidine phosphoramidites has been described, providing an optimal toolbox for solid-phase synthesis of 3’-O-Methylcytidine containing RNA .Molecular Structure Analysis

The molecular weight of 3’-O-Methylcytidine is 257.24 . The molecular formula is C10H15N3O5 .Aplicaciones Científicas De Investigación

Quantitative Identification in Cellular RNAs

Recent advancements in m3C-detection techniques have enabled quantitative and transcriptome-wide identification of m3C sites with single-nucleotide resolution. This has provided new estimates of their stoichiometries and specific methylation targets of the known human m3C methyltransferases .

RNA Methylation Modifications

Methylation is a prevalent modification in RNA, playing critical roles in regulating physiological processes. In mammals, three isomeric cytidine methylation modifications have been reported, including 3-methylcytidine (m3C), N4-methylcytidine (m4C), and 5-methylcytidine (m5C), highlighting the complexity and significance of cytidine modifications .

Synthesis for RNA Modification Studies

The synthesis of N4-acetylated 3-methylcytidine phosphoramidites is crucial for RNA modification studies. The growing interest in m3C stems from recent discoveries of m3C modified tRNAs in humans and its debated occurrence in mRNA .

Mecanismo De Acción

Target of Action

3’-O-Methylcytidine is a cytidine analog . The primary targets of 3’-O-Methylcytidine are DNA methyltransferases . These enzymes play a crucial role in the methylation of DNA, a process that is vital for gene expression and regulation .

Mode of Action

3’-O-Methylcytidine interacts with its targets, the DNA methyltransferases, by inhibiting their function . This inhibition occurs because 3’-O-Methylcytidine, being a cytidine analog, can mimic the natural substrate of these enzymes, thereby blocking their normal activity .

Biochemical Pathways

The inhibition of DNA methyltransferases by 3’-O-Methylcytidine affects the methylation pathways of DNA . This can lead to changes in gene expression, as DNA methylation is a key mechanism for controlling gene activity . Additionally, 3’-O-Methylcytidine has been found in cellular RNAs, influencing their biogenesis, stability, and function .

Result of Action

The inhibition of DNA methyltransferases by 3’-O-Methylcytidine can lead to changes in gene expression . This can have various effects at the molecular and cellular levels, potentially leading to anti-metabolic and anti-tumor activities . In cellular RNAs, 3’-O-Methylcytidine can influence their biogenesis, stability, and function .

Direcciones Futuras

Propiedades

IUPAC Name |

4-amino-1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O5/c1-17-8-5(4-14)18-9(7(8)15)13-3-2-6(11)12-10(13)16/h2-3,5,7-9,14-15H,4H2,1H3,(H2,11,12,16)/t5-,7-,8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZJCFLSPBDUNDH-ZOQUXTDFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(OC(C1O)N2C=CC(=NC2=O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=CC(=NC2=O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90595374 | |

| Record name | 3'-O-Methylcytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-O-Methylcytidine | |

CAS RN |

20594-00-7 | |

| Record name | 3'-O-Methylcytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

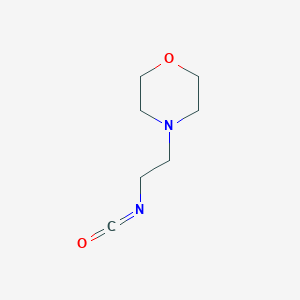

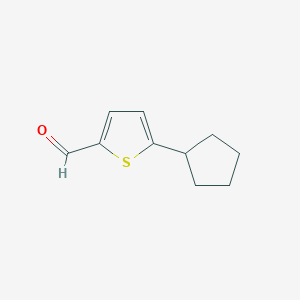

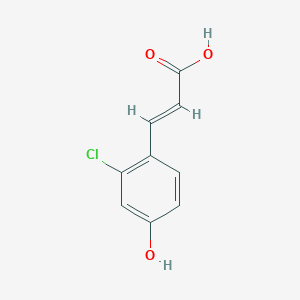

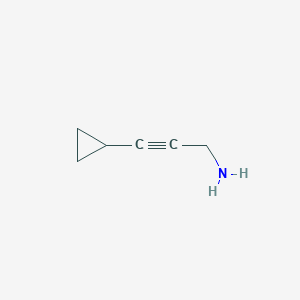

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

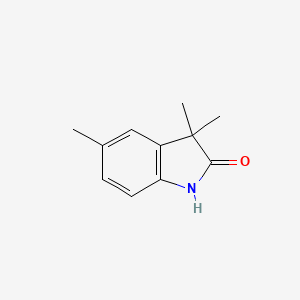

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Azabicyclo[2.1.1]hexane](/img/structure/B1358214.png)

![2-Chloro-1-[3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B1358225.png)